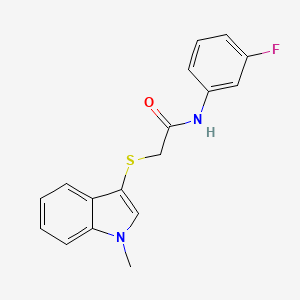

N-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c1-20-10-16(14-7-2-3-8-15(14)20)22-11-17(21)19-13-6-4-5-12(18)9-13/h2-10H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMYXLNYEHZVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the reaction of 3-fluoroaniline with 2-chloro-N-(1-methyl-1H-indol-3-yl)acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thioacetamides.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related acetamide derivatives, categorized by core scaffold and substituent effects.

Indole-Based Acetamides

Indole derivatives are prominent in medicinal chemistry due to their aromaticity and ability to mimic tryptophan residues. Key comparisons include:

Structural Insights :

- Electron-Withdrawing vs.

- Core Modifications: Triazinoindole cores (compounds 24, 26) introduce additional nitrogen atoms, altering π-π stacking interactions compared to the simpler indole scaffold in the target compound .

Thiophene-Based Acetamides

Thiophene analogs replace the indole core with a sulfur-containing heterocycle, influencing electronic properties:

Structural Insights :

- Ring Size and Solubility : Thiophene’s smaller, less planar structure may reduce membrane permeability compared to indole-based analogs .

- Substituent Reactivity : Cyanide or bromine substituents (in thiophene derivatives) introduce reactive sites absent in the target compound, altering metabolic pathways .

Pyrimidoindole and Complex Heterocycles

Compounds with fused heterocyclic systems exhibit distinct pharmacophoric profiles:

Structural Insights :

- Complex Substituents : The imidazolidinylidene group (compound in ) introduces a zwitterionic character absent in the target compound, affecting solubility and charge distribution .

Biological Activity

N-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with a thioacetate derivative of indole. The process may include the use of coupling agents or catalysts to enhance yield and purity. A detailed synthetic pathway can be summarized as follows:

- Starting Materials : 3-Fluoroaniline and 1-methylindole thioacetate.

- Reagents : Coupling agents (e.g., EDC, DCC), solvents (e.g., DMF, DMSO).

- Conditions : Reflux or room temperature under inert atmosphere.

- Purification : Column chromatography or recrystallization.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | ROS generation |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Neuroprotective Effects

In preclinical studies, this compound has shown potential neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and reduce neuroinflammation.

Case Studies

A notable case study involved the administration of this compound in a mouse model of glioblastoma. The study reported a significant reduction in tumor volume compared to controls, alongside improved survival rates.

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed for preparing N-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide and its analogs?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituted acids are reacted with amines under coupling agents like EDCI/HOBt to form the acetamide backbone. Thioether linkages (e.g., the indole-thio group) are introduced via thiol-alkylation using activated halides or Mitsunobu conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for crystalline derivatives . For structurally related indole-acetamides, reactants such as 1-methylindole-3-thiol and 3-fluorophenylacetyl chloride are used in anhydrous DMF with triethylamine as a base .

How can spectroscopic techniques (NMR, FT-IR) and computational methods validate the structure of this compound?

- NMR : H and C NMR confirm substituent positions (e.g., fluorine at the 3-position of the phenyl ring, methyl group on the indole nitrogen). The thioether proton () appears as a singlet near δ 4.2 ppm.

- FT-IR : Stretching vibrations for C=O (amide I, ~1650–1680 cm) and N-H (amide II, ~1550 cm^{-1) are critical. The indole C-H out-of-plane bending is observed at ~750 cm.

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict vibrational frequencies and NMR chemical shifts, which are cross-validated with experimental data .

Which structural features of this compound are critical for its biological activity?

The indole ring and acetamide backbone are key pharmacophores. The 3-fluorophenyl group enhances lipophilicity and metabolic stability, while the thioether linkage improves binding affinity to hydrophobic enzyme pockets. Methylation of the indole nitrogen prevents oxidative metabolism, prolonging half-life in vitro .

Advanced Research Questions

How can metabolic instability of this compound be addressed using rational design?

- In Silico Prediction : Tools like MetaSite identify metabolic "soft spots" (e.g., fluorophenyl oxidation or amide hydrolysis). For analogs, replacing labile groups (e.g., phenethyl) with electron-deficient fluorophenyl or pyridinyl substituents shifts metabolism to less critical pathways (e.g., O-demethylation) .

- Experimental Validation : Human liver microsomal assays (HLM) quantify metabolic clearance. Fluorinated derivatives show >50% stability improvement over non-fluorinated analogs in HLM .

What strategies are effective in designing covalent inhibitors targeting cysteine residues (e.g., KRASG12C)?

The thioacetamide group can act as a warhead for covalent binding. Structure-activity relationship (SAR) studies focus on optimizing:

- Reactivity : Electron-withdrawing groups (e.g., fluorine) increase electrophilicity of the thioether.

- Specificity : Bulky substituents (e.g., 1-methylindole) orient the compound into hydrophobic grooves near the target cysteine (e.g., KRASG12C’s H95/Y96/Q99 pocket) .

Which crystallographic techniques are suitable for resolving this compound’s 3D structure?

- SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data. Twinning and disorder are managed via the TWIN/BASF commands.

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) at 100 K resolves fluorine and sulfur atoms. R-factors <5% indicate high precision .

How do substituent modifications impact antioxidant activity in this compound class?

- Substituent Effects : Electron-donating groups (e.g., -OH, -OCH) on the phenyl ring enhance radical scavenging. Fluorine’s electronegativity reduces activity but improves stability.

- Assays : DPPH and FRAP protocols quantify activity. For example, analogs with para-hydroxyphenyl substituents exhibit IC values of 12–18 μM in DPPH assays, outperforming the parent compound .

What bioisostere strategies improve pharmacokinetic properties without compromising activity?

- Fluorine Substitution : Replacing hydrogen with fluorine at the phenyl 3-position reduces CYP450-mediated oxidation while maintaining COX-2 inhibition (IC < 0.1 μM) .

- Amide Bioisosteres : Replacing the acetamide with a sulfonamide retains binding but alters solubility (logP reduced by 0.5–1.0 units) .

How should researchers resolve contradictions in reported biological activities across studies?

- Standardized Assays : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and control compounds (e.g., doxorubicin).

- SAR Analysis : Compare substituent effects. For example, 3-fluorophenyl analogs may show lower cytotoxicity (IC >50 μM) than chlorophenyl derivatives (IC ~20 μM) due to reduced membrane permeability .

What computational tools predict binding modes with target proteins (e.g., COX-2)?

- Docking : AutoDock Vina or Glide models the compound in the COX-2 active site. The indole-thio group occupies the hydrophobic channel, while the fluorophenyl group interacts with Val523/Ser530.

- MD Simulations : GROMACS assesses stability of the protein-ligand complex over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.